N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Description
- N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with the following structural formula:
C10H15NO2
- It contains an isoquinoline core, an isobutyl group, and a carboxamide functional group.
- The compound’s synthesis and applications have garnered scientific interest due to its potential biological activities.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-15(2)13-25-14-19(17-7-5-6-8-18(17)23(25)27)22(26)24-12-16-9-10-20(28-3)21(11-16)29-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26) |
InChI Key |
CDFHQNZYQUHSKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action remains an active area of research.
- It likely interacts with cellular targets (e.g., receptors, enzymes) to exert its effects.
- Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember, this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights
Biological Activity
N~4~-(3,4-dimethoxybenzyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 368.4 g/mol. The compound features an isoquinoline backbone substituted with a dimethoxybenzyl group and an isobutyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is believed to modulate key enzymes and receptors that play roles in:
- Cell Proliferation : Influencing pathways that regulate cell growth and division.
- Apoptosis : Inducing programmed cell death in cancer cells.
- Inflammation : Modulating inflammatory responses through cytokine regulation.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The IC50 value was reported at 15 µM, indicating effective potency against these cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have indicated that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings : In a comparative study against standard antibiotics, this compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of any new compound. Current data suggest that this compound has a favorable safety profile with low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
